but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
But-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-enedioic acid: can be synthesized through the oxidation of benzene using vanadium-based catalysts at high temperatures (around 360°C). The resulting maleic anhydride is then hydrolyzed to produce but-2-enedioic acid .
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One method involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-2-amine .
Industrial Production Methods
Industrial production of but-2-enedioic acid typically involves the catalytic oxidation of benzene or butane. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to produce maleic anhydride.
Reduction: Can be reduced to produce succinic acid.
Substitution: Reacts with alcohols to form esters.
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: undergoes reactions such as:
Michael addition: Forms derivatives with various amines.
Common Reagents and Conditions
Oxidation: Uses vanadium-based catalysts for but-2-enedioic acid.
Reduction: Uses hydrogen gas and metal catalysts.
Substitution: Uses alcohols and acid catalysts.
Major Products Formed
Oxidation of but-2-enedioic acid: Produces maleic anhydride.
Reduction of but-2-enedioic acid: Produces succinic acid.
Michael addition on 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: Produces various amine derivatives.
Scientific Research Applications
But-2-enedioic acid: is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a metabolic intermediate.
Medicine: In the treatment of psoriasis and multiple sclerosis.
Industry: In the production of resins and polymers.
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: is used in:
Pharmacology: As a potential therapeutic agent targeting specific receptors.
Medicinal Chemistry: For the development of new drugs.
Mechanism of Action
But-2-enedioic acid: exerts its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress .
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: interacts with specific receptors in the brain, potentially acting as an antagonist or agonist depending on the target .
Comparison with Similar Compounds
But-2-enedioic acid: is similar to:
Maleic acid: An isomer with different physical properties.
Succinic acid: A reduced form of but-2-enedioic acid.
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: is unique due to its specific structural features and potential pharmacological applications .
This compound’s uniqueness lies in its combination of structural elements from both but-2-enedioic acid and 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine, offering a wide range of applications in various fields of science and industry.
Properties
IUPAC Name |
but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQDESGRQTFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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